3,4-Difluoro-4'-piperidinomethyl benzophenone 3,4-Difluoro-4'-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898775-65-0
VCID: VC3872373
InChI: InChI=1S/C19H19F2NO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C19H19F2NO
Molecular Weight: 315.4 g/mol

3,4-Difluoro-4'-piperidinomethyl benzophenone

CAS No.: 898775-65-0

Cat. No.: VC3872373

Molecular Formula: C19H19F2NO

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-4'-piperidinomethyl benzophenone - 898775-65-0

Specification

CAS No. 898775-65-0
Molecular Formula C19H19F2NO
Molecular Weight 315.4 g/mol
IUPAC Name (3,4-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H19F2NO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Standard InChI Key KMPUPAJNUYLMFT-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Structure and Nomenclature

Systematic and Common Names

  • IUPAC Name: (3,4-Difluorophenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone

  • Synonyms:

    • 3,4-Difluoro-4'-piperidinomethyl benzophenone

    • Methanone, (3,4-difluorophenyl)[4-(1-piperidinylmethyl)phenyl]-

    • CAS Registry Number: 898775-65-0

PropertyValue/PredictionMethod/Source
Molecular Weight315.36 g/molCalculated
Boiling Point425.8 ± 45.0 °CACD/Labs Prediction
Density1.202 ± 0.06 g/cm³ACD/Labs Prediction
pKa (Basic)8.25 ± 0.10ACD/Labs Prediction
LogP (Octanol-Water)3.12Estimated

The relatively high boiling point and density reflect the compound’s aromaticity and halogen content. The predicted pKa suggests moderate basicity due to the piperidine nitrogen, which may protonate under acidic conditions.

Synthesis and Reactivity

Stability and Reactivity

The compound is stable under standard storage conditions (room temperature, inert atmosphere) but may degrade upon prolonged exposure to light or moisture. The fluorine atoms reduce susceptibility to electrophilic substitution, while the ketone group remains reactive toward nucleophiles such as Grignard reagents or hydrides .

Applications in Research

Pharmaceutical Intermediate

As a member of the piperidine and benzophenone families, this compound serves as a precursor in synthesizing bioactive molecules. Piperidine derivatives are prevalent in antipsychotics (e.g., risperidone) and analgesics, while fluorinated benzophenones are explored for their antimicrobial and anti-inflammatory properties .

Material Science

Fluorinated aromatic compounds are valued in polymer chemistry for enhancing thermal stability and chemical resistance. The piperidine moiety may also facilitate coordination in metal-organic frameworks (MOFs) .

Hazard CodeRisk PhrasePrecautionary Measures
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

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